2-(3-azidopropoxy)acetic acid
Description
Properties
CAS No. |
166810-79-3 |
|---|---|
Molecular Formula |
C5H9N3O3 |
Molecular Weight |
159.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 3 Azidopropoxy Acetic Acid and Its Derivatives
Direct Synthetic Routes to 2-(3-Azidopropoxy)acetic Acid
The direct synthesis of this compound has been approached through various methodologies, primarily focusing on the sequential introduction of the ether and azide (B81097) functionalities.
Development of Etherification and Subsequent Azidation Sequences for the Propoxy Chain
A common and effective strategy for synthesizing this compound involves a two-step process: etherification followed by azidation. This method typically starts with a precursor containing a hydroxyl group and a protected carboxylic acid or a group that can be converted to a carboxylic acid.
One established route begins with the etherification of a suitable starting material, such as a halo-substituted propoxy derivative, with a protected acetic acid moiety. For instance, reacting a bromo- or chloro-substituted propanol (B110389) with a protected form of glycolic acid under basic conditions yields the ether linkage. Following deprotection of the alcohol, the resulting hydroxyl group is then converted to an azide. This is commonly achieved through a nucleophilic substitution reaction using sodium azide. google.com The azide anion acts as a potent nucleophile, displacing a leaving group (e.g., a tosylate or mesylate) that is typically introduced by reacting the alcohol with the corresponding sulfonyl chloride. Finally, hydrolysis of the protecting group on the acetic acid moiety furnishes the desired this compound.
A variation of this approach involves the direct azidation of a halo-substituted precursor. For example, a compound like 2-(3-chloropropoxy)ethanol (B11923972) can be treated with sodium azide in a suitable solvent like dimethylformamide (DMF) to introduce the azide group. google.com The resulting azido (B1232118) alcohol can then be oxidized to the corresponding carboxylic acid to yield the final product.
Exploration of Alternative Precursor-Based Methodologies
Researchers have also explored alternative synthetic routes starting from different precursors to enhance efficiency and yield. One such method involves the use of 2-(2-chloroethoxy)ethanol (B196239) as a starting material. patsnap.com In this process, the chloro group is first converted to an azide by reaction with sodium azide. google.com The resulting 2-(2-azidoethoxy)ethanol is then subjected to conditions that introduce the acetic acid moiety.
Another approach utilizes bromoacetic acid and sodium azide. nih.govrsc.org In a straightforward reaction, bromoacetic acid is treated with sodium azide in water to yield azidoacetic acid. nih.govrsc.org This azidoacetic acid can then be coupled with a suitable propoxy-containing molecule to form the final product.
Derivatization Strategies for this compound
The true utility of this compound lies in its capacity for further chemical modification. Both the carboxylic acid and the azide group can be selectively functionalized, opening up a vast landscape of potential applications.
Carboxylic Acid Functionalization via Activated Esters and Amide Bond Formation
The carboxylic acid group of this compound is a prime site for modification, most commonly through the formation of activated esters and subsequent amide bonds. broadpharm.com The carboxylic acid can be activated using various coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) to form a more stable activated ester. broadpharm.comumich.edu These activated esters readily react with primary amines to form stable amide linkages, a fundamental reaction in peptide synthesis and the conjugation of small molecules to proteins. broadpharm.comumich.edunih.gov
| Activating Agent | Resulting Intermediate | Application |
| EDC/NHS | NHS ester | Amide bond formation with primary amines |
| HATU | Activated ester | Amide bond formation with primary amines |
| Acyl Halides | Acyl chloride/bromide | Reaction with amines and alcohols |
This strategy is widely employed to attach this compound to the lysine (B10760008) residues of proteins or to other amine-containing biomolecules.
Modulations of the Azide Group and Formation of Azide-Containing Scaffolds
The azide group is a versatile functional handle that can participate in a variety of chemical transformations. The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." wikipedia.org This reaction allows for the highly efficient and specific ligation of the azide-functionalized molecule to a terminal alkyne, forming a stable triazole ring. wikipedia.orglumiprobe.com
Beyond click chemistry, the azide group can undergo other reactions. For example, the Staudinger ligation involves the reaction of an azide with a phosphine (B1218219) to form an aza-ylide, which can then be trapped by an electrophile to form an amide bond. umich.edu This reaction provides an alternative method for conjugation.
The azide group itself can be derived from other functional groups. For instance, a primary amine can be converted to an azide through diazotization followed by treatment with sodium azide. This allows for the introduction of the azide functionality at specific positions within a larger molecule.
Conjugation to Diverse Molecular Architectures (e.g., Carbohydrates, Peptides)
The dual functionality of this compound makes it an ideal linker for conjugating different molecular entities. This has been extensively demonstrated in the creation of complex bioconjugates.
Carbohydrate Conjugation: The carboxylic acid end of the linker can be coupled to amine-functionalized carbohydrates. Conversely, the azide group can be used to attach the linker to alkyne-modified sugars via click chemistry. These glycoconjugates are valuable tools for studying carbohydrate-protein interactions and for the development of carbohydrate-based therapeutics. nih.gov
Peptide Conjugation: The carboxylic acid can be readily coupled to the N-terminus of a peptide or the side chain of an amino acid like lysine using standard peptide coupling chemistry. nih.govnih.gov The azide group can then be used to attach another molecule, such as a fluorescent dye or a drug, to the peptide. This approach is instrumental in creating peptide-drug conjugates and probes for biological imaging. nih.govmdpi.com
The following table summarizes the key reactive partners for each functional group of this compound in conjugation reactions:
| Functional Group | Reactive Partner | Linkage Formed |
| Carboxylic Acid | Amine | Amide |
| Azide | Alkyne (Click Chemistry) | Triazole |
| Azide | Phosphine (Staudinger Ligation) | Amide |
Considerations for Scalable and Sustainable Synthesis
The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents a distinct set of challenges and necessitates a focus on sustainable and green chemistry principles. The scalability of a synthetic route is not merely about increasing the volume of reactants but involves a comprehensive evaluation of process safety, economic viability, and environmental impact. Similarly, sustainability in this context refers to the adoption of methods that minimize waste, reduce energy consumption, and utilize renewable resources and less hazardous substances.
Key considerations for the scalable and sustainable synthesis of this compound and its derivatives include the choice of starting materials, the efficiency of the synthetic route, and the implementation of green chemistry technologies. For instance, while traditional methods may be effective at a small scale, they often rely on stoichiometric reagents that are not atom-economical and generate significant waste, making them unsuitable for large-scale production.
Challenges in Scalable Synthesis:
The scale-up of synthetic processes for bifunctional linkers like this compound often encounters several hurdles. These can include:
Exothermic Reactions: The introduction of the azide group is typically an exothermic process that requires careful temperature control to prevent runaway reactions, which becomes more challenging in large reactors.
Handling of Hazardous Reagents: The use of azides, such as sodium azide, requires stringent safety protocols due to their potential toxicity and explosive nature, especially at an industrial scale.
Purification: The removal of impurities and by-products can be complex and costly, often requiring chromatographic techniques that are not practical for large quantities.
Solvent Volume: Large-scale reactions can consume vast amounts of solvents, leading to significant environmental and disposal costs.
Green Chemistry Approaches:
To address these challenges, the principles of green chemistry offer a framework for developing more sustainable synthetic routes. researchgate.net These approaches aim to reduce the environmental footprint of chemical processes. researchgate.net Key strategies applicable to the synthesis of this compound include:
Continuous-Flow Synthesis: This technology offers significant advantages for handling hazardous intermediates and managing exothermic reactions. rsc.org By performing the reaction in a continuous stream through a microreactor, heat transfer is more efficient, reaction times can be drastically reduced, and the volume of hazardous material at any given time is minimized. rsc.org This approach has been successfully applied to the synthesis of other heterocyclic acetic acid derivatives, demonstrating its potential for safer and more efficient production. rsc.org
Catalytic Methods: The use of catalytic systems can improve atom economy and reduce waste. mdpi.com For example, developing catalytic methods for the direct carboxylation of precursors using CO2 could provide a more sustainable alternative to traditional multi-step syntheses. rsc.org Research into metal-catalyzed and organocatalytic reactions is ongoing to replace stoichiometric reagents with more efficient and recyclable catalysts. mdpi.com
Alternative Solvents and Solvent-Free Conditions: The choice of solvent has a major impact on the environmental profile of a synthesis. Green solvents, such as water, supercritical fluids, or bio-based solvents, are increasingly being explored. mdpi.com In some cases, solvent-free reactions, or mechanochemistry, can be employed to reduce waste and simplify purification. mdpi.com
Renewable Feedstocks: While not yet widely implemented for this specific compound, future research may focus on sourcing starting materials from renewable biomass. This aligns with the broader goal of shifting from a petrochemical-based economy to a more sustainable bio-based one.
The following table summarizes a comparative analysis of conventional batch synthesis versus a potential continuous-flow process for a key synthetic step in producing an azido-containing intermediate, illustrating the potential benefits of adopting green chemistry principles.
| Parameter | Conventional Batch Synthesis | Continuous-Flow Synthesis |
| Reaction Time | Several hours to days | Minutes to a few hours |
| Yield | Moderate to good | Often higher due to better control |
| Safety | Higher risk with hazardous intermediates | Enhanced safety due to small reaction volume |
| Scalability | Challenging due to heat and mass transfer limitations | More straightforward scale-up by parallelization |
| Waste Generation | High (solvents, by-products) | Reduced due to higher efficiency and selectivity |
The development of scalable and sustainable synthetic methodologies for this compound is an ongoing area of research. By integrating green chemistry principles and innovative technologies like continuous-flow synthesis, it is possible to create manufacturing processes that are not only economically viable but also environmentally responsible.
Reactivity and Mechanistic Insights of 2 3 Azidopropoxy Acetic Acid
Bioorthogonal Click Chemistry Facilitated by the Azido (B1232118) Moiety
The azido group of 2-(3-azidopropoxy)acetic acid is a key player in the realm of click chemistry, a set of powerful, selective, and high-yield reactions. This field includes the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and various copper-free alternatives like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are instrumental in connecting the this compound moiety to other molecules, enabling applications in bioconjugation, materials science, and drug discovery.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that unites azides, such as this compound, with terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles. nih.govresearchgate.net This transformation, often referred to as a "click" reaction, is known for its reliability and broad functional group tolerance. nih.govrsc.org The reaction is significantly accelerated in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) source and a reducing agent like sodium ascorbate (B8700270). researchgate.netnih.gov
The mechanism of the CuAAC reaction is a multi-step process that begins with the formation of a copper(I) acetylide intermediate. researchgate.netnih.govwikipedia.org This is followed by the coordination of the azide (B81097) to the copper center, bringing the two reactive partners into close proximity. wikipedia.org Subsequent cyclization and protonation steps lead to the formation of the stable 1,4-disubstituted 1,2,3-triazole ring. wikipedia.orgnih.gov
The key mechanistic steps are as follows:
Formation of Copper(I) Acetylide: The reaction initiates with the interaction of the terminal alkyne with a copper(I) species. In the presence of a base, the terminal proton of the alkyne is removed to form a copper(I) acetylide. wikipedia.org The use of water as a solvent can accelerate this step. nih.gov
Coordination of the Azide: The azide, in this case, this compound, then coordinates to the copper(I) acetylide complex. nih.govwikipedia.org Mechanistic studies suggest that the formation of this ternary copper/alkyne/azide complex is a crucial rate-determining step. nih.gov
Cyclization: Once the azide and alkyne are brought together by the copper catalyst, a [3+2] cycloaddition occurs, leading to a six-membered copper-containing intermediate.
Rearomatization/Protonation: The final step involves protonation, often from the solvent or a proton source, which leads to the release of the 1,4-disubstituted 1,2,3-triazole product and regeneration of the copper(I) catalyst, allowing the catalytic cycle to continue. wikipedia.org
Some studies propose a dinuclear mechanism where two copper atoms are involved in the transition state, one activating the alkyne and the other the azide. wikipedia.org
The efficiency of the CuAAC reaction is highly dependent on the catalytic system employed. The choice of the copper source, reducing agent, and, crucially, the ligand that coordinates to the copper(I) ion can significantly impact the reaction rate and yield. nih.govnih.gov
Catalytic Systems:
In situ Generation of Cu(I): A common and convenient method involves the reduction of a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), with a reducing agent like sodium ascorbate. researchgate.netnih.gov This "Sharpless-Fokin conditions" provides a readily accessible catalytic system. nih.gov
Preformed Cu(I) Catalysts: Alternatively, preformed and stabilized copper(I) complexes can be used, which can offer better control over the reaction.
Ligand Design: The role of ligands is to stabilize the copper(I) oxidation state, prevent catalyst disproportionation and aggregation, and accelerate the catalytic cycle. nih.govnih.gov
Tris(triazolyl)amine Ligands: Ligands such as tris(1-benzyl-1H-1,2,3-triazol-4-yl)methylamine (TBTA) and its water-soluble derivatives like tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are widely used to stabilize the Cu(I) catalyst and enhance reaction rates, particularly in biological applications. nih.govmdpi.com
Zwitterionic Ligands: Simple zwitterionic additives like betaine (B1666868) have been shown to dramatically accelerate CuAAC reactions in aqueous media, allowing for very low catalyst loadings. rsc.org
Chelating Azides: Innovative approaches involve the use of "chelating azides," where the azide-containing molecule itself incorporates a chelating moiety that can bind to the copper ion, effectively acting as both a reactant and part of the catalytic system. mdpi.com This can lead to remarkably high reaction rates. mdpi.com
Table 1: Common Ligands for CuAAC and Their Impact
| Ligand | Key Feature | Impact on Reaction |
|---|---|---|
| TBTA | Stabilizes Cu(I) | Enhances reaction rate and prevents catalyst degradation. |
| THPTA | Water-soluble | Ideal for bioconjugation in aqueous environments. nih.gov |
| Betaine | Zwitterionic | Accelerates reaction in water, allowing for low catalyst concentrations. rsc.org |
| Chelating Azides | Reactant and catalyst | Leads to exceptionally high reaction rates. mdpi.com |
The kinetics of the CuAAC reaction can be complex, with the reaction order depending on the concentrations of the reactants and the catalyst. nih.gov At catalytic concentrations of copper, the reaction rate can be roughly zero-order with respect to the azide and alkyne concentrations. nih.gov However, at non-catalytic copper concentrations, a first-order rate dependence on both the azide and alkyne is often observed. nih.gov
For research applications, particularly in bioconjugation, optimizing the reaction conditions is crucial to ensure high yields and minimize potential side reactions or damage to sensitive biomolecules. nih.gov Key parameters for optimization include:
Catalyst and Ligand Concentration: Using the appropriate ratio of copper to ligand is important. An excess of ligand is often employed to protect the copper(I) from oxidation and to prevent the formation of reactive oxygen species. nih.gov
Additives: In bioconjugation, additives like aminoguanidine (B1677879) can be used to scavenge reactive byproducts from ascorbate oxidation, which could otherwise lead to protein modification and aggregation. nih.gov
Solvent: While the reaction can be performed in a variety of solvents, aqueous environments often accelerate the reaction. nih.gov
Monitoring Reaction Progress: Techniques such as real-time Fourier Transform Infrared Spectroscopy (FTIR) or fluorogenic assays can be used to monitor the reaction kinetics and determine the optimal reaction time. nih.govnih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Other Copper-Free Click Reactions
To circumvent the potential cytotoxicity associated with copper catalysts in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. nih.govacs.org This reaction relies on the high intrinsic reactivity of a strained cyclooctyne (B158145) with an azide, such as the one present in this compound, to form a triazole product without the need for a metal catalyst. nih.govmagtech.com.cn
The rate of the SPAAC reaction is highly dependent on the structure of the cyclooctyne derivative used. researchgate.net The ring strain and electronic properties of the cyclooctyne are key factors that influence its reactivity towards azides. nih.govnih.gov A variety of cyclooctynes have been synthesized and evaluated to fine-tune the reaction kinetics for different applications.
Commonly used cyclooctyne derivatives include:
DIBO (Dibenzocyclooctyne): One of the early and widely used cyclooctynes.
DIFO (Difluorinated Cyclooctyne): The introduction of fluorine atoms increases the ring strain and enhances the reaction rate. magtech.com.cnnih.gov
BCN (Bicyclononyne): A bicyclic cyclooctyne that exhibits good reactivity. researchgate.net
DBCO (Dibenzylcyclooctyne): Often shows stronger reactivity compared to BCN. researchgate.net
The choice of cyclooctyne can be critical. For instance, in reactions with azido-coated viral capsids, DBCO was found to have a stronger reactivity than BCN. researchgate.net The reactivity of a given cyclooctyne can also be influenced by the electronic nature of the azide. nih.gov For example, the reaction of aromatic azides with BCN can be significantly faster than with dibenzoannulated cyclooctynes like DIBAC. nih.gov
Table 2: Comparison of Common Cyclooctyne Derivatives in SPAAC
| Cyclooctyne Derivative | Abbreviation | Key Feature | Relative Reactivity |
|---|---|---|---|
| Dibenzocyclooctyne | DIBO | Early generation, good stability. | Moderate |
| Difluorinated Cyclooctyne | DIFO | Fluorinated to increase strain and reactivity. magtech.com.cnnih.gov | High |
| Bicyclononyne | BCN | Bicyclic structure, good reactivity. researchgate.net | High |
| Dibenzylcyclooctyne | DBCO | Often exhibits higher reactivity than BCN. researchgate.net | Very High |
The development of new cyclooctyne derivatives continues to be an active area of research, with the goal of achieving even faster reaction rates and improved properties for in vivo applications.
Staudinger Ligation and its Variations in Azide-Based Bioconjugation
The Staudinger ligation, first reported by Hermann Staudinger in 1919 and later adapted for bioorthogonal chemistry by Bertozzi and coworkers, is a reaction between an azide and a phosphine (B1218219). numberanalytics.com The reaction proceeds under mild, physiological conditions and is highly selective, forming a stable amide bond. nih.govnumberanalytics.com The azide acts as a soft electrophile, reacting preferentially with soft nucleophiles like phosphines over the hard nucleophiles commonly found in biological systems. nih.gov
The mechanism involves the initial reaction of the azide with the phosphine to form a phosphazide (B1677712) intermediate, which then rearranges to form an aza-ylide. numberanalytics.comcatalysis.blog In the classic Staudinger reaction, this aza-ylide is hydrolyzed in water to yield a primary amine and a phosphine oxide. sigmaaldrich.com
For bioconjugation, variations of the Staudinger ligation have been developed to ensure the formation of a stable amide linkage. In the "traceless" Staudinger ligation, a phosphinothioester or phosphinoester is used. The initially formed aza-ylide undergoes an intramolecular reaction, leading to the formation of an amide bond without incorporating the phosphine oxide into the final product. raineslab.comnih.govacs.org Mechanistic studies have shown that the rate-determining step in this reaction is often the formation of the initial phosphazide intermediate. raineslab.comnih.gov Another variation, the "non-traceless" ligation, utilizes a phosphine with an ortho-ester group, which also results in a stable amide bond but leaves a phosphine oxide remnant attached to the ligated molecule. nih.gov
The Staudinger ligation has been a valuable tool for various bioconjugation applications, including the labeling of cell surfaces, the synthesis of glycopeptides, and the creation of functional biopolymers. mdpi.comsigmaaldrich.comresearchgate.net
Carboxylic Acid Reactivity Profile
The carboxylic acid moiety of this compound provides a second reactive handle that can be utilized for conjugation, independent of the azide group. Carboxylic acids undergo a variety of reactions, most notably nucleophilic acyl substitution. libretexts.org
Nucleophilic Acyl Substitution Reactions for Ester and Amide Linkage Formation
The direct reaction of a carboxylic acid with a nucleophile is often difficult because the hydroxyl group is a poor leaving group. pressbooks.pub Therefore, the carboxylic acid typically needs to be "activated" to enhance its reactivity. pressbooks.pubyoutube.com This can be achieved in several ways:
Acid Catalysis: In the presence of a strong acid catalyst, the carbonyl oxygen of the carboxylic acid is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by weak nucleophiles like alcohols. pressbooks.pubyoutube.com This is the principle behind the Fischer esterification, a common method for synthesizing esters from carboxylic acids and alcohols. pressbooks.publibretexts.org
Conversion to a More Reactive Derivative: The carboxylic acid can be converted into a more reactive acyl derivative, such as an acid chloride or an acid anhydride. ualberta.cayoutube.com For example, thionyl chloride (SOCl₂) is commonly used to convert carboxylic acids into highly reactive acid chlorides, which can then readily react with alcohols or amines to form esters or amides, respectively. pressbooks.publibretexts.org
Use of Coupling Reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the formation of amide bonds by activating the carboxylic acid, making the hydroxyl group a better leaving group that can be displaced by an amine. libretexts.org
These nucleophilic acyl substitution reactions proceed through an addition-elimination mechanism, where the nucleophile first adds to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group to regenerate the carbonyl double bond. masterorganicchemistry.comlibretexts.org
Orthogonal Functionalization Strategies Utilizing Both Reactive Handles
The presence of two distinct and chemically addressable functional groups—the azide and the carboxylic acid—in this compound allows for orthogonal functionalization strategies. This means that one group can be reacted selectively while the other remains intact, enabling the sequential or simultaneous introduction of different molecular entities. researchgate.net
For instance, the carboxylic acid could first be coupled to a biomolecule or a solid support using standard peptide coupling chemistry (e.g., with DCC). Subsequently, the azide group can be specifically modified via a bioorthogonal reaction like SPAAC or Staudinger ligation to introduce a fluorescent dye, a biotin (B1667282) tag, or another molecule of interest. This dual functionalization capability is highly valuable for creating complex bioconjugates and multifunctional materials for a wide range of applications in medicine and materials science. researchgate.net The ability to combine different ligation chemistries in a one-pot, sequential manner is a powerful approach for the dual modification of proteins and other biomolecules. researchgate.net
Applications in Advanced Chemical Research Utilizing 2 3 Azidopropoxy Acetic Acid
Chemical Biology and Bioconjugation Methodologies
The azide (B81097) moiety of 2-(3-azidopropoxy)acetic acid is a key functional group in bioorthogonal chemistry, a set of chemical reactions that can occur in living systems without interfering with native biochemical processes. researchgate.netnih.gov This has made the compound an invaluable reagent for chemical biologists seeking to label, track, and functionalize biomolecules within their natural environment. nih.gov The carboxylic acid group provides a convenient handle for attachment to various molecular scaffolds, further expanding its utility.
Site-Specific Labeling and Functionalization of Biomacromolecules (e.g., Proteins, Peptides, Lipids, Nucleic Acids)
The ability to selectively label proteins, peptides, lipids, and nucleic acids at specific sites is crucial for understanding their function and behavior. nih.gov The azide group of this compound serves as a versatile chemical handle for bioconjugation, primarily through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". pcbiochemres.comorganic-chemistry.org This reaction is highly efficient, specific, and biocompatible, allowing for the covalent attachment of reporter molecules, such as fluorophores or affinity tags, to biomolecules that have been metabolically or synthetically functionalized with an alkyne group. nih.govtcichemicals.com
For instance, unnatural amino acids containing alkyne groups can be incorporated into proteins using expanded genetic codes, providing a specific site for reaction with azido-functionalized probes like this compound. nih.govnih.gov This strategy enables the precise labeling of proteins for visualization and functional analysis in living cells. nih.gov Similarly, lipids and nucleic acids can be functionalized with alkyne groups and subsequently labeled using this "click" reaction. nih.govnih.govnih.gov The resulting bioconjugates are stable and the triazole linker formed is analogous to an amide bond in terms of its electronic properties but is resistant to hydrolysis. nih.gov
The table below summarizes research findings related to the site-specific labeling of various biomacromolecules.
| Biomolecule | Labeling Strategy | Key Findings & Applications |
| Proteins & Peptides | Incorporation of alkyne-containing unnatural amino acids followed by CuAAC with azido (B1232118) probes. nih.govnih.gov | Enables precise, site-specific attachment of fluorophores, affinity tags, and other functional molecules for studying protein localization, dynamics, and interactions. nih.govmdpi.comnih.gov |
| Lipids | Metabolic labeling with alkyne-functionalized fatty acids and subsequent "click" reaction. nih.govnih.gov | Allows for the visualization and tracking of lipids within cellular membranes, providing insights into lipid trafficking and metabolism. nih.gov |
| Nucleic Acids | Solid-phase synthesis of alkyne-modified oligonucleotides followed by CuAAC. nih.govmdpi.com | Facilitates the attachment of probes for studying nucleic acid structure, function, and delivery. nih.gov |
Glycoscience Research: Glycoconjugate Synthesis and Glycan Probing
Glycans, or complex carbohydrates, play vital roles in numerous biological processes, and their study is a rapidly growing field. nih.govnih.gov this compound has proven to be a valuable tool in glycoscience, facilitating both the synthesis of complex glycoconjugates and the probing of glycan structures and functions. nih.gov
The azide group can be introduced into monosaccharides, which are then metabolically incorporated into cellular glycans. nih.govnih.gov These azido-sugars serve as chemical reporters that can be detected through "click" reactions with alkyne-containing probes. This metabolic glycan labeling (MGL) strategy allows for the visualization and analysis of glycan expression and dynamics in living cells. nih.gov
Furthermore, the carboxylic acid functionality of this compound can be used to couple it to other molecules, creating multivalent probes or building blocks for the synthesis of complex glycoconjugates. nih.gov For example, it can be used to link a glycan-targeting moiety to a fluorescent dye or a drug molecule, enabling targeted delivery or imaging. The stable 1,2,3-triazole linker formed via click chemistry is a key feature in these applications. nih.gov
The following table highlights key applications in glycoscience research.
| Application | Methodology | Significance |
| Glycoconjugate Synthesis | "Click" chemistry is used to link azido-functionalized glycans to alkyne-containing molecules or vice versa. nih.gov | Enables the construction of complex and well-defined glycoconjugates for studying glycan-protein interactions and for the development of glycan-based therapeutics and vaccines. nih.gov |
| Glycan Probing | Metabolic glycan labeling with azido-sugars followed by "click" reaction with alkyne probes. nih.govnih.gov | Allows for the visualization, identification, and quantification of glycans in living systems, providing insights into their roles in health and disease. nih.gov |
Development of Bioorthogonal Probes for Cellular and Subcellular Studies
The development of bioorthogonal probes is essential for studying biological processes in their native context without causing perturbation. researchgate.net The azide group of this compound is a quintessential bioorthogonal functional group, being small, stable, and generally non-reactive within biological systems. nih.govescholarship.org
Researchers have harnessed this property to design a variety of probes for cellular and subcellular imaging and analysis. nih.gov By attaching a fluorescent dye, a biotin (B1667282) tag, or another reporter molecule to this compound, a versatile probe is created. This probe can then be "clicked" onto a target biomolecule that has been metabolically engineered to contain a complementary alkyne handle. This approach has been widely used to visualize proteins, glycans, lipids, and nucleic acids within cells with high specificity. nih.gov
The table below provides examples of bioorthogonal probes and their applications.
| Probe Type | Target Biomolecule | Application |
| Fluorescent Azide Probes | Alkyne-labeled proteins, glycans, lipids, nucleic acids | Live-cell imaging, tracking biomolecule localization and dynamics. nih.gov |
| Biotin-Azide Probes | Alkyne-labeled proteins | Affinity purification and identification of labeled proteins and their interaction partners. |
| Drug-Azide Conjugates | Alkyne-labeled cellular targets | Targeted drug delivery and investigation of drug-target engagement. |
Activity-Based Protein Profiling and Proteomics Tool Development
Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy used to study the functional state of enzymes in complex biological systems. nih.govnih.gov ABPP utilizes active site-directed chemical probes to covalently label active enzymes. wikipedia.org The "click" chemistry-enabled version of ABPP (CC-ABPP) often employs probes with a terminal alkyne, which can then be reacted with an azide-containing reporter tag, such as one derived from this compound. nih.gov
This approach offers several advantages, including the ability to use smaller, more cell-permeable probes for in vivo labeling. frontiersin.org After labeling, the azide-tagged reporter (e.g., biotin-azide) is attached via CuAAC, allowing for the enrichment and subsequent identification of the labeled enzymes by mass spectrometry. nih.gov This has been instrumental in identifying new therapeutic targets and developing more selective inhibitors. nih.gov
The use of this compound in proteomics extends beyond ABPP. The carboxylic acid group can be used to attach the azido moiety to solid supports or to other components of proteomic assays, facilitating the capture and analysis of alkyne-labeled peptides and proteins. nih.govnih.govmdpi.com While formic acid is a common additive in proteomics, some studies have explored acetic acid, noting it can increase mass spectrometry signal for certain peptides. nih.govresearchgate.net However, it can also lead to the loss of more hydrophilic peptides when using a trap column. blogspot.com
The table below details the role of azido-alkyne chemistry in proteomics.
| Proteomics Application | Methodology | Key Advantages |
| Activity-Based Protein Profiling (ABPP) | In vivo or in vitro labeling of active enzymes with an alkyne-containing probe, followed by CuAAC with an azide-functionalized reporter tag. nih.govfrontiersin.org | Enables the study of enzyme function in native biological systems, target identification for drug discovery, and assessment of inhibitor selectivity. nih.govyoutube.com |
| Proteome-wide Analysis | Metabolic labeling of proteins with alkyne-containing amino acids, followed by "click" chemistry to attach affinity tags for enrichment and identification. | Allows for the global analysis of protein synthesis, turnover, and post-translational modifications. |
Materials Science and Polymer Chemistry
The principles of "click" chemistry, which are so powerful in biological applications, are equally transformative in materials science. The high efficiency and specificity of the azide-alkyne cycloaddition allow for the precise construction of complex macromolecular architectures. nih.gov this compound, with its dual functionality, serves as a valuable building block in this context.
Synthesis of Functional Polymers, Dendrimers, and Hydrogels
The synthesis of well-defined polymers, dendrimers, and hydrogels with tailored properties is a major focus of modern materials science. The azide group of this compound provides a reactive handle for "clicking" it onto alkyne-functionalized monomers or polymer backbones, or for initiating "click" polymerization reactions. nih.gov
For example, it can be used to functionalize the surface of dendrimers, creating multivalent scaffolds for various applications. google.com In the realm of hydrogels, this compound can be incorporated into the polymer network, providing sites for subsequent functionalization or for creating stimuli-responsive materials. researchgate.net The development of dendrimer hydrogels through Michael addition or bioorthogonal click chemistry has shown great potential for applications such as drug delivery. nih.govnih.govelsevierpure.com
The table below summarizes applications in materials synthesis.
| Material Type | Synthetic Strategy | Resulting Properties and Applications |
| Functional Polymers | "Click" grafting of this compound onto a polymer backbone or "click" polymerization of monomers containing the azido-acid moiety. nih.gov | Creates polymers with precisely controlled functionality for applications in drug delivery, coatings, and advanced materials. nih.gov |
| Dendrimers | Functionalization of dendrimer surfaces with this compound via its carboxylic acid group. google.comnih.gov | Produces dendrimers with azide handles for further "click" modification, leading to multivalent probes, catalysts, and drug delivery systems. google.com |
| Hydrogels | Incorporation of this compound into the hydrogel network during polymerization. researchgate.netelsevierpure.com | Results in hydrogels with "clickable" sites for post-fabrication modification, enabling the attachment of bioactive molecules and the creation of smart materials for tissue engineering and controlled release. google.comelsevierpure.com |
Surface Modification and Fabrication of Bio-Interfaces
The unique bifunctional nature of this compound, possessing both a terminal azide and a carboxylic acid, makes it a valuable reagent for the modification of surfaces and the creation of complex bio-interfaces. The carboxylic acid group provides a convenient handle for initial attachment to a variety of substrates, while the azide group serves as a versatile anchor for subsequent "click chemistry" reactions. This dual functionality allows for a modular and highly specific approach to surface functionalization.
The primary application of the azide group in this context is its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. nih.govnih.gov These reactions are known for their high efficiency, specificity, and biocompatibility, making them ideal for attaching sensitive biomolecules to surfaces without causing denaturation or loss of function. nd.edu For instance, a surface can first be treated with a compound that exposes alkyne groups, and then this compound can be used to introduce azide functionalities. Subsequently, biomolecules tagged with a strained cyclooctyne (B158145) can be selectively immobilized on the surface via a SPAAC reaction, which proceeds rapidly under physiological conditions without the need for a toxic copper catalyst. nih.govresearchgate.net
This strategy has been employed in the development of biosensors, microarrays, and biocompatible coatings on medical implants. The ability to precisely control the density and orientation of immobilized biomolecules is a key advantage of this approach, leading to enhanced performance and reliability of the resulting bio-interfaces. The resulting triazole linkage formed during the click reaction is highly stable, ensuring the long-term integrity of the modified surface. nih.gov
Design of Advanced Self-Assembled Materials
The principles of click chemistry, for which this compound is a key building block, are extensively utilized in the design and synthesis of advanced self-assembled materials. The high efficiency and orthogonality of the azide-alkyne cycloaddition reaction allow for the precise and programmed assembly of molecular components into well-defined supramolecular structures. nd.edu
This compound can be incorporated into larger molecules, such as polymers or dendrimers, to introduce azide functionalities. These azide-modified building blocks can then be "clicked" together with molecules containing alkyne groups to form complex architectures. For example, researchers have used click chemistry to synthesize miktoarm star polymers, where arms of different chemical compositions are joined to a central core. nd.edu These materials have potential applications in drug delivery, diagnostics, and nanopatterning.
The formation of hydrogels is another area where this chemistry is impactful. By crosslinking polymer chains functionalized with azides and alkynes, it is possible to create highly organized and responsive hydrogel networks. The properties of these hydrogels, such as their mechanical strength and degradation profile, can be finely tuned by controlling the density of the crosslinks. Furthermore, the biocompatibility of the click reaction allows for the encapsulation of cells or therapeutic agents within the hydrogel matrix.
The table below summarizes the key features of using this compound in the design of self-assembled materials.
| Feature | Description | Reference |
| Modular Assembly | Allows for the stepwise and controlled construction of complex molecular architectures. | nd.edu |
| High Specificity | The azide-alkyne cycloaddition is highly selective, preventing unwanted side reactions. | nd.edu |
| Biocompatibility | Strain-promoted variants of the click reaction can be performed in the presence of biological systems. | nih.govresearchgate.net |
| Stable Linkages | The resulting triazole ring is chemically robust, ensuring the stability of the final material. | nih.gov |
Drug Discovery Methodologies and Chemical Probe Development
The versatility of this compound extends into the realm of drug discovery and the development of chemical probes to investigate biological systems. Its bifunctional nature allows it to serve as a critical linker and scaffold in various advanced therapeutic and diagnostic strategies.
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. axispharm.comnjbio.comazolifesciences.com A PROTAC molecule is a heterobifunctional chimera, consisting of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. axispharm.comnih.gov The linker is a crucial component, as its length, flexibility, and chemical properties significantly influence the efficacy and selectivity of the PROTAC. axispharm.com
This compound and similar azide-containing polyethylene (B3416737) glycol (PEG) structures are valuable components in the synthesis of these linkers. medkoo.commedchemexpress.combroadpharm.com The azide group provides a "clickable" handle for attaching one of the ligands, while the carboxylic acid can be used to connect to the other part of the molecule. The use of a PEG-based linker can enhance the solubility and cell permeability of the PROTAC molecule. axispharm.com The modular nature of synthesizing PROTACs using click chemistry allows for the rapid generation of a library of degraders with varying linker lengths and compositions to optimize the degradation of a specific target protein. nih.gov
The general structure of a PROTAC and the role of the linker are depicted below.
| Component | Function |
| Target Protein Ligand | Binds to the specific protein of interest that is to be degraded. |
| Linker | Connects the two ligands and positions them optimally for the formation of a stable ternary complex. |
| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase to the target protein. |
The triazole ring, formed from the reaction of the azide group of this compound with an alkyne, can serve as a stable and versatile scaffold in the design of enzyme inhibitors and receptor ligands. nih.gov The triazole core is chemically robust and can mimic the geometry of other functional groups found in biologically active molecules. dovepress.com
By employing click chemistry, medicinal chemists can rapidly synthesize a diverse library of compounds where different substituents are attached to the triazole scaffold. This combinatorial approach allows for the efficient exploration of the chemical space around a particular biological target to identify potent and selective inhibitors or ligands. dovepress.comtcichemicals.com For example, a library of potential enzyme inhibitors can be created by reacting a common azide-containing core with a variety of alkynes bearing different functional groups. This library can then be screened for activity against the target enzyme.
This strategy has been successfully applied to the discovery of inhibitors for a range of enzymes, including kinases and proteases, as well as ligands for various receptors. nih.gov The ability to easily modify the periphery of the triazole scaffold provides a powerful tool for optimizing the pharmacological properties of lead compounds.
Combinatorial chemistry is a powerful strategy for accelerating the drug discovery process by enabling the rapid synthesis of large numbers of diverse molecules. nast.phresearchgate.net The core principle of combinatorial chemistry is the systematic and repetitive connection of a set of chemical building blocks in all possible combinations.
The click reaction between azides and alkynes is exceptionally well-suited for combinatorial chemistry due to its high yield, reliability, and tolerance of a wide range of functional groups. nd.edunih.gov this compound can be used as a key building block in the "split-and-pool" synthesis of large compound libraries. nast.ph In this method, a solid support is divided into multiple portions, and each portion is reacted with a different alkyne. The portions are then combined, mixed, and re-divided for the next reaction step. This process allows for the exponential generation of a vast number of unique compounds.
The resulting libraries of triazole-containing molecules can then be screened for biological activity against a variety of targets, leading to the identification of new drug leads. This approach has proven to be a highly efficient method for discovering novel bioactive compounds. tcichemicals.com
Advanced Organic Synthesis and Heterocycle Construction
The azide functionality of this compound makes it a valuable reagent in advanced organic synthesis, particularly for the construction of heterocyclic compounds. The most prominent application is its use in 1,3-dipolar cycloaddition reactions with alkynes to form 1,2,3-triazoles, a key heterocyclic motif in medicinal chemistry and materials science. nd.eduorganic-chemistry.org
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry" and provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org This reaction is characterized by its mild reaction conditions and high functional group tolerance. nih.gov
In addition to the copper-catalyzed reaction, strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a powerful alternative, especially in biological systems where the toxicity of copper is a concern. nih.govmagtech.com.cn SPAAC utilizes a strained cyclooctyne, which reacts rapidly with an azide without the need for a catalyst. researchgate.net This bioorthogonal reaction has opened up new avenues for the chemical modification of biomolecules in their native environment. nih.gov
The versatility of the azide-alkyne cycloaddition allows for the incorporation of the resulting triazole ring into a wide range of complex molecules. The triazole itself can act as a stable linker or as a key pharmacophore, contributing to the biological activity of the final compound. dovepress.com The ability to readily construct this important heterocycle using this compound and related azide-containing building blocks has had a significant impact on the field of organic synthesis.
Affinity-Based Purification and Chromatographic Applications
The unique bifunctional nature of this compound, featuring both a terminal azide and a carboxylic acid group, makes it a highly valuable reagent in the development of custom affinity matrices and chromatographic supports. Its utility stems from the ability to participate in highly specific and efficient "click chemistry" reactions, enabling the stable immobilization of ligands for selective purification and separation of target biomolecules.
The core principle involves using this compound as a molecular linker. The carboxylic acid end can be activated to form a stable amide bond with an amine-functionalized solid support, such as agarose (B213101) beads or silica (B1680970) resins. The azide end is then free to react with an alkyne-modified "bait" molecule—a peptide, protein, or small molecule with known affinity for the target analyte. This reaction, typically a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), forms a robust triazole linkage. organic-chemistry.orgsigmaaldrich.comthermofisher.com The resulting affinity support can selectively capture the target molecule from a complex mixture, such as a cell lysate. After washing away non-specifically bound components, the purified target can be eluted. nih.govnih.gov
This strategy has been widely adopted for creating bespoke purification tools. For instance, peptide ligands designed to bind specific viral capsids or protein complexes can be synthesized with a terminal alkyne. nih.gov By using this compound to link these peptides to a chromatographic resin, researchers can develop highly selective affinity columns for purifying these targets under mild conditions. nih.gov
The following table outlines the fundamental components involved in constructing an affinity matrix using this linker.
| Component | Role in the System | Example Material |
| Solid Support | The insoluble matrix to which the ligand is anchored. | Amine-functionalized agarose or sepharose beads |
| Linker Molecule | Covalently attaches the ligand to the support. | This compound |
| Bait/Ligand | An alkyne-modified molecule with specific affinity for the target. | Propargyl-functionalized peptide, antibody fragment, or inhibitor |
| Target Analyte | The molecule to be purified from a complex mixture. | Recombinant protein, viral particle, or specific enzyme |
In chromatographic applications, this linker is instrumental in preparing custom affinity columns. The stationary phase of the column is functionalized using the same principles described above. The efficiency of the separation is influenced by factors such as the density of the immobilized ligand and the length and chemical nature of the linker, which affects ligand presentation. nih.gov The stable, covalent attachment afforded by the triazole linkage ensures minimal ligand leaching, contributing to the robustness and reusability of the chromatography column.
Detailed research findings have demonstrated the power of this approach in various purification challenges. The table below summarizes key parameters from studies utilizing azide-alkyne click chemistry for creating affinity purification media.
| Target Analyte | Immobilized Ligand (Bait) | Solid Support (Stationary Phase) | Elution Conditions |
| 26S Proteasome Holocomplexes | Alkyne-modified protein subunits | Magnetic or Sepharose beads | Competitive elution or pH change |
| Adeno-Associated Virus (AAV) Serotypes | Alkyne-functionalized synthetic peptides | ChemMatrix or Sepharose HP resin | High salt concentration (e.g., 1M MgCl₂) or pH shift |
| Specific Enzymes | Alkyne-derivatized inhibitors | Agarose resin | pH gradient or competitive inhibitor solution |
| Post-translationally Modified Proteins | Alkyne-tagged antibodies or binding domains | Silica or polymer-based HPLC columns | Gradient of organic solvent or chaotropic agents |
Analytical and Spectroscopic Characterization Methodologies for 2 3 Azidopropoxy Acetic Acid and Its Research Conjugates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. nih.gov Both ¹H NMR and ¹³C NMR are employed to confirm the identity and structure of 2-(3-azidopropoxy)acetic acid.
In ¹H NMR spectroscopy, the chemical shift (δ), splitting pattern (multiplicity), and integration of each signal correspond to the electronic environment, neighboring protons, and the number of protons, respectively. For this compound, the spectrum is expected to show distinct signals for the different methylene groups and the carboxylic acid proton. The protons on the carbon adjacent to the highly electronegative oxygen of the ether and the azide (B81097) group are shifted downfield. nih.gov
Similarly, ¹³C NMR provides information on each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbonyl carbon of the carboxylic acid is characteristically found at the low-field end of the spectrum (around 170-180 ppm), while the carbons attached to the azide and oxygen atoms also exhibit distinct downfield shifts. nih.gov
While specific experimental data for this compound is not widely published, the expected NMR data can be reliably predicted based on the analysis of closely related structures, such as 2-(2-(2-azidoethoxy)ethoxy)acetic acid. rsc.org The following tables outline the anticipated signals.
Table 1: Predicted ¹H NMR Signals for this compound Data are predicted based on analogous structures.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | H OOC- |
| ~4.1-4.2 | Singlet | 2H | -O-CH ₂-COOH |
| ~3.6-3.7 | Triplet | 2H | -CH ₂-O-CH₂- |
| ~3.4-3.5 | Triplet | 2H | N₃-CH ₂- |
| ~1.9-2.0 | Quintet | 2H | -CH₂-CH ₂-CH₂- |
Table 2: Predicted ¹³C NMR Signals for this compound Data are predicted based on analogous structures.
| Chemical Shift (δ) ppm | Assignment |
| ~172-174 | -C OOH |
| ~68-70 | -O-C H₂-COOH |
| ~66-68 | -C H₂-O-CH₂- |
| ~49-51 | N₃-C H₂- |
| ~28-30 | -CH₂-C H₂-CH₂- |
Infrared (IR) Spectroscopy for Azide and Carboxylic Acid Functional Group Detection
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. For this compound, IR spectroscopy is crucial for confirming the successful incorporation of both the azide and carboxylic acid moieties.
The azide (–N₃) functional group gives rise to a very strong and sharp absorption band in a relatively uncongested region of the spectrum, typically between 2100 and 2160 cm⁻¹. rsc.org This peak is highly characteristic and serves as a definitive marker for the azide group.
The carboxylic acid (–COOH) group has two primary characteristic absorptions. The first is a very broad O–H stretching band that typically appears from 2500 to 3300 cm⁻¹. The second is a strong, sharp C=O (carbonyl) stretching band, which is expected to appear around 1700-1760 cm⁻¹. researchgate.net
Table 3: Characteristic IR Absorption Bands for this compound Data are predicted based on analogous structures and general spectroscopic principles. rsc.orgresearchgate.net
| Frequency Range (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 2500-3300 | Strong, Broad | Carboxylic Acid | O–H Stretch |
| 2850-3000 | Medium | Alkane | C–H Stretch |
| 2100-2160 | Strong, Sharp | Azide | N≡N Asymmetric Stretch |
| 1700-1760 | Strong, Sharp | Carboxylic Acid | C=O Stretch |
| 1050-1150 | Strong | Ether | C–O Stretch |
Mass Spectrometry Techniques (e.g., HRMS) for Molecular Weight and Purity Confirmation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a fundamental tool for determining the molecular weight of a compound and confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can measure mass with very high accuracy (typically to within 0.001 atomic mass units), allowing for the unambiguous determination of a molecule's elemental formula. nih.gov
For this compound (C₅H₉N₃O₃), HRMS can confirm the molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass. The analysis is typically performed using soft ionization techniques like Electrospray Ionization (ESI), which minimizes fragmentation and allows for the observation of the molecular ion. Depending on the mode of analysis, common adducts observed are the deprotonated molecule [M-H]⁻ in negative ion mode or the sodium adduct [M+Na]⁺ in positive ion mode. rsc.orgnih.gov
Table 4: Molecular Weight and Predicted HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₅H₉N₃O₃ |
| Molecular Weight (Monoisotopic) | 159.0644 g/mol |
| Calculated Exact Mass [M-H]⁻ | 158.0571 |
| Calculated Exact Mass [M+H]⁺ | 160.0717 |
| Calculated Exact Mass [M+Na]⁺ | 182.0536 |
Chromatographic Methods (HPLC, TLC) for Reaction Monitoring and Purification
Chromatographic techniques are essential for monitoring the progress of a chemical reaction, purifying the final product, and assessing its purity.
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used to monitor a reaction's progress. A small sample of the reaction mixture is spotted onto a silica-coated plate, which is then developed in a suitable solvent system. The separation is based on the differential partitioning of the components between the stationary phase (silica) and the mobile phase. The retention factor (Rƒ), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for a compound in a given solvent system. For a polar molecule like this compound, a polar solvent system, such as a mixture of dichloromethane and methanol, would be appropriate. rsc.org
High-Performance Liquid Chromatography (HPLC) is a more advanced technique used for the purification and final purity analysis of the compound. researchgate.netwaters.com Reverse-phase HPLC (RP-HPLC) is commonly employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, typically acetonitrile and water. waters.com An acid, such as acetic acid or formic acid, is often added to the mobile phase to suppress the ionization of the carboxylic acid, leading to better peak shape and retention. nih.gov The compound is detected as it elutes from the column, most commonly by UV absorbance.
Table 5: Typical Chromatographic Conditions for this compound
| Technique | Stationary Phase | Typical Mobile Phase | Purpose |
| TLC | Silica (B1680970) Gel | Dichloromethane/Methanol (e.g., 9:1 v/v) | Reaction Monitoring |
| RP-HPLC | C18-functionalized silica | Acetonitrile/Water Gradient with 0.1% Acetic Acid | Purification & Purity Analysis |
Computational and Theoretical Investigations of 2 3 Azidopropoxy Acetic Acid and Its Interactions
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target macromolecule, typically a protein. For 2-(3-azidopropoxy)acetic acid, this analysis would be crucial in identifying potential protein targets and understanding the structural basis of its biological activity.
The process involves placing the flexible 3D structure of this compound into the binding pocket of a target protein and evaluating the interaction energy for thousands of possible conformations and orientations. The results are ranked using a scoring function to identify the most stable binding mode.
Detailed Research Applications:
Binding Mode Prediction: Docking simulations can reveal the most likely conformation of this compound within a protein's active site. The flexible propoxy chain allows the molecule to adopt various shapes to fit the binding pocket, while the terminal carboxylic acid and azide (B81097) groups can form key interactions.
Interaction Analysis: The primary interactions governing the binding affinity can be identified. The carboxylic acid group is a potent hydrogen bond donor and acceptor, likely interacting with polar or charged amino acid residues such as Arginine, Lysine (B10760008), or Serine. The azide group, while often used as a chemical handle, can also participate in dipole-dipole or hydrogen bond interactions. The ether oxygen in the propoxy chain can act as a hydrogen bond acceptor.
Virtual Screening: Docking can be used to screen large libraries of proteins to identify potential biological targets for this compound, a process known as reverse docking. This can help in hypothesizing its mechanism of action.
Interactive Data Table: Potential Ligand-Target Interactions for this compound
| Functional Group | Potential Interaction Type | Potentially Interacting Amino Acid Residues |
|---|---|---|
| Carboxylic Acid (-COOH) | Hydrogen Bonding, Ionic Interactions | Arg, Lys, His, Ser, Thr, Tyr |
| Azide Group (-N3) | Dipole-Dipole, Hydrogen Bonding | Asn, Gln, Ser, Thr |
| Propoxy Linker (-O-CH2-CH2-CH2-) | Hydrophobic Interactions, van der Waals | Ala, Val, Leu, Ile, Phe, Trp |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, complementing the static view offered by molecular docking. By simulating the movements of atoms over time, MD can be used to assess the stability of the ligand-protein complex, analyze conformational changes, and calculate binding free energies.
An MD simulation would begin with the best-docked pose of this compound in its target protein, solvated in a water box with ions to mimic physiological conditions. The simulation then calculates the trajectory of all atoms over a period of nanoseconds to microseconds.
Detailed Research Applications:
Binding Stability: A key output of MD is the root-mean-square deviation (RMSD) of the ligand and protein atoms over time. A stable RMSD for this compound within the binding pocket would indicate a stable interaction.
Conformational Flexibility: MD simulations can explore the different conformations that the flexible propoxy chain of the molecule can adopt while in the active site. This analysis helps understand how the molecule adapts to the dynamic nature of the protein.
Binding Free Energy Calculation: Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, which correlates with binding affinity.
Role of Water: Simulations can reveal the role of specific water molecules in mediating the interaction between the ligand and the protein, forming water-bridged hydrogen bonds that stabilize the complex.
Interactive Data Table: Key Parameters from a Hypothetical MD Simulation
| Parameter | Description | Typical Insight Gained |
|---|---|---|
| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure. | Stability of the ligand in the binding pocket and overall protein structure. |
| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues over time. | Identifies flexible regions of the protein and the ligand. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over the simulation. | Determines the key hydrogen bonds that stabilize the complex. |
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule from first principles. rsc.orgmaine.edu These calculations provide fundamental insights into the molecule's geometry, stability, and chemical reactivity. maine.edu For this compound, DFT can be used to understand its intrinsic properties, which ultimately govern its interactions with biological targets.
Detailed Research Applications:
Optimized Geometry: DFT calculations can determine the most stable three-dimensional structure (the lowest energy conformation) of the molecule in the gas phase or in a solvent continuum model. researchgate.net
Electronic Properties: The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. For this compound, this map would highlight the electron-rich regions (negative potential), such as the oxygen atoms of the carboxylate and the terminal nitrogen of the azide, which are prone to electrophilic attack. Electron-deficient regions (positive potential), like the acidic proton, would be identified as sites for nucleophilic attack.
Reactivity Descriptors: DFT can be used to calculate various chemical reactivity descriptors, such as electronegativity, chemical hardness, and softness, which help in predicting the molecule's behavior in chemical reactions.
Interactive Data Table: Hypothetical DFT-Calculated Properties of this compound
| Property | Description | Predicted Significance |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates regions susceptible to electrophilic attack. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates regions susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. |
| Dipole Moment | Measure of the overall polarity of the molecule. | Influences solubility and ability to engage in dipole-dipole interactions. |
Structure-Activity Relationship (SAR) Studies and Rational Design Approaches
Structure-Activity Relationship (SAR) studies explore how changes in the chemical structure of a compound affect its biological activity. While SAR is primarily an experimental endeavor, computational methods are integral to building predictive models and guiding the rational design of new, more potent analogues.
For this compound, a computational SAR study would involve creating a library of virtual derivatives and predicting their activity using the methods described above (docking, MD, DFT). This allows for the prioritization of which compounds to synthesize and test, saving time and resources.
Detailed Research Applications:
Identifying Key Pharmacophores: By systematically modifying parts of the this compound structure, SAR can identify the essential features (pharmacophore) required for activity. For example, is the three-carbon linker optimal, or would a shorter or longer chain be better?
Quantitative SAR (QSAR): QSAR models build a mathematical relationship between the chemical properties of a series of compounds and their biological activity. A model for this compound analogues could be developed to predict the activity of new, unsynthesized molecules based on descriptors like lipophilicity (logP), molar refractivity, and electronic parameters.
Rational Design of New Analogues: Insights from docking and SAR can guide the design of new molecules with improved properties. For instance, if docking shows a nearby hydrophobic pocket that is unoccupied, the scaffold could be modified to include a hydrophobic group to increase binding affinity. Similarly, if the azide group is not essential for binding, it could be replaced with other functional groups to improve properties like metabolic stability.
Interactive Data Table: Example of a SAR Matrix for Rational Design
| Modification to this compound | Rationale | Predicted Effect |
|---|---|---|
| Vary linker length (2, 4, or 5 carbons) | Probe the size of the binding pocket. | May increase or decrease binding affinity depending on target topology. |
| Replace azide with -OH, -NH2, or -Cl | Evaluate the role of the azide group in binding and selectivity. | Altered hydrogen bonding and dipole interactions. |
| Replace carboxylic acid with tetrazole | Introduce an alternative acidic bioisostere. | May improve metabolic stability and membrane permeability. |
Future Directions and Emerging Research Avenues for 2 3 Azidopropoxy Acetic Acid
Expansion of Bioorthogonal Reaction Capabilities and Beyond Click Chemistry
The primary utility of the azide (B81097) group in 2-(3-azidopropoxy)acetic acid lies in its ability to participate in bioorthogonal "click" chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). While these reactions are robust and widely adopted, future research is focused on expanding the toolkit of reactions available to the azide moiety to enhance versatility, improve reaction efficiency in challenging environments, and enable sequential labeling.
One established yet evolving alternative is the Staudinger Ligation . This reaction involves an azide and a phosphine (B1218219), like triphenylphosphine, to form an aza-ylide intermediate which is then trapped to form a stable amide bond. The azide group in linkers such as azido-PEG-acid can serve as a masked amine; its reduction to a primary amine via Staudinger ligation with appropriate phosphine derivatives allows for the creation of water-soluble conjugates. precisepeg.com This provides an orthogonal strategy to cycloaddition reactions, allowing for multi-step, selective conjugations.
Emerging research also aims to refine existing click chemistry. To mitigate the cellular toxicity associated with copper ions in CuAAC, researchers have designed chelate-containing azide probes . nih.gov For instance, a picolyl azide motif can chelate the copper ion, reducing its effective concentration and associated toxicity while maintaining high reaction efficiency. nih.gov Adapting the this compound scaffold to include such chelating moieties could significantly improve its performance in live-cell imaging and proteomics.
Furthermore, the chemical space of azide-alkyne cycloadditions is expanding. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers a complementary approach to CuAAC, producing a different triazole regioisomer. precisepeg.com This regioselectivity can be crucial for structure-activity relationship studies. The development of water-soluble ruthenium catalysts could make RuAAC a more common tool for modifying biomolecules with azido-acid linkers in aqueous environments.
Future work will likely focus on developing stimuli-responsive reactions. For example, photo-click chemistry , where the reaction is initiated by light, would offer spatiotemporal control over conjugation. An azido-acid linker that can be activated for reaction only in specific, irradiated locations within a cell or tissue would be a powerful tool for studying dynamic biological processes with high precision.
| Reaction Type | Reactants | Key Feature | Potential Advantage for this compound |
| Staudinger Ligation | Azide, Phosphine | Forms amide bond; no metal catalyst required. | Orthogonal to click chemistry; enables sequential labeling. |
| Chelate-Assisted CuAAC | Picolyl Azide, Alkyne, Copper(I) | Azide probe chelates copper to reduce toxicity. | Improved biocompatibility for live-cell applications. nih.gov |
| RuAAC | Azide, Alkyne, Ruthenium catalyst | Forms 1,5-disubstituted triazole isomer. | Alternative regioselectivity for structure-function studies. precisepeg.com |
| Photo-Click Chemistry | Photo-activatable group, Azide, Alkyne | Reaction initiated by light. | Spatiotemporal control of conjugation for dynamic studies. |
Integration into Automated Synthesis and High-Throughput Screening Platforms
The simple, bifunctional nature of this compound makes it an ideal building block for integration into automated synthesis and high-throughput screening (HTS) platforms. These technologies are revolutionizing drug discovery and materials science by enabling the rapid creation and evaluation of vast molecular libraries.
In combinatorial chemistry , bifunctional linkers are essential for generating libraries of compounds. The carboxylic acid end of this compound can be readily coupled to an amine on a solid-phase support or a core scaffold molecule. The azide terminus is then available for diversification through click chemistry with a large panel of alkyne-containing fragments. This modular approach is highly amenable to robotic synthesis platforms, which can perform repetitive coupling and reaction steps in multi-well plates to generate thousands of unique compounds with minimal manual intervention.
This linker is particularly relevant for the synthesis of DNA-Encoded Libraries (DEL) . In DEL technology, each unique chemical compound is tagged with a unique DNA barcode. The synthesis involves sequential chemical steps, and after each step, a new DNA sequence is added. The carboxylic acid of the linker can be attached to an existing structure, and the azide can be used in a subsequent step to click on a new building block, followed by the ligation of the corresponding DNA barcode. The resulting library can be screened against a protein target in a single tube, with hits identified by sequencing the attached DNA.
Furthermore, this compound and its derivatives are being used in HTS workflows for identifying bioactive molecules. For example, in the development of PROteolysis TArgeting Chimeras (PROTACs) , a library of linkers can be used to connect a protein-binding ligand to an E3 ligase ligand. Automated synthesis can generate a matrix of PROTACs with varying linker lengths and compositions, which are then screened for their ability to induce the degradation of a target protein.
Recent advances in yeast surface display have enabled the site-specific incorporation of two distinct non-canonical amino acids into a single protein. biorxiv.org This platform allows for dual labeling via sequential, orthogonal reactions like SPAAC and CuAAC. An azide-containing linker could be used to attach a molecule of interest to one of these sites in a high-throughput format, with the screening results read out via flow cytometry. biorxiv.org
| Platform/Technology | Role of this compound | Research Outcome |
| Automated Solid-Phase Synthesis | Bifunctional building block for library synthesis. | Rapid generation of thousands of unique compounds for screening. |
| DNA-Encoded Libraries (DEL) | Linker to connect building blocks during library synthesis. | Creation of massive chemical libraries for affinity-based screening. |
| PROTAC/ADC Development | Core linker component for conjugating two different functional moieties. | High-throughput screening of bifunctional molecules for therapeutic potential. |
| Yeast Surface Display | Reagent for labeling engineered proteins via click chemistry. | Screening for proteins with novel binding properties or functions. biorxiv.org |
Novel Applications in Systems Biology and Synthetic Biology Research
Systems biology aims to understand the complex interactions within biological systems, while synthetic biology seeks to design and construct new biological parts, devices, and systems. The ability of this compound to tag and link biomolecules makes it a valuable tool for both disciplines.
In systems biology , a key challenge is to identify and quantify proteins and their modifications across the entire proteome. Metabolic labeling with azide-functionalized analogs of natural metabolites (e.g., azido (B1232118) sugars) allows the azide group to be incorporated into newly synthesized biomolecules like glycoproteins. nih.govacs.org After incorporation, an alkyne-functionalized probe can be attached via click chemistry. If that probe is biotin (B1667282), the tagged proteins can be enriched and identified by mass spectrometry. The this compound linker itself can be used to create custom probes, where the carboxylic acid is attached to a reporter (like a fluorophore) or an affinity tag, and the azide is used to react with alkyne-modified biomolecules. This allows researchers to track the localization and interactions of specific protein populations within the cell.
In synthetic biology , researchers engineer cells to perform new functions. This often involves creating novel signaling pathways or assembling synthetic protein complexes. This compound can act as a "molecular glue" to create these new assemblies. For instance, a cell could be engineered to express a protein with a non-canonical alkyne-containing amino acid on its surface. A second protein of interest could be functionalized in vitro with this compound (via its carboxyl group) and then "clicked" onto the cell surface in a highly specific manner. This approach has been explored in enzymatic glycoengineering, where cell surfaces are modified to display new functionalities, effectively creating engineered cells with novel recognition or signaling capabilities. google.com
Another emerging application is in the construction of artificial enzymes or protein-based materials . By engineering proteins with alkyne-containing residues at specific sites, the this compound linker could be used to crosslink protein monomers, forming hydrogels or other biomaterials with defined structures and properties. It could also be used to attach a catalytic small molecule to a protein scaffold, creating a hybrid biocatalyst that combines the selectivity of a protein with the reactivity of a synthetic catalyst.
Exploration of Biocatalytic and More Sustainable Synthetic Routes
Traditional chemical synthesis often relies on harsh reagents, organic solvents, and significant energy input. A major future direction for all chemical manufacturing, including that of functional molecules like this compound, is the development of greener and more sustainable synthetic routes. Biocatalysis, the use of enzymes to perform chemical reactions, is a cornerstone of this effort.
The synthesis of this compound involves the formation of an ether linkage and the introduction of an azide group. Both steps are potential targets for biocatalysis.
Research has shown that enzymes known as halohydrin dehalogenases (HHDHs) can catalyze the ring-opening of epoxides with azide ions as the nucleophile. irb.hr This reaction proceeds with high stereoselectivity in aqueous media at ambient temperature, offering a green alternative to traditional methods for producing chiral azido alcohols. irb.hrmdpi.com An azido alcohol, such as 3-azido-1-propanol, is a key precursor to this compound.
The enzymatic synthesis of ethers is less developed. google.com Many natural enzymes that cleave ethers are oxidative and irreversible, making them unsuitable for synthesis. google.com However, the exploration of enzyme classes such as glycosyltransferases or engineered enzymes could yield biocatalysts capable of forming the specific ether linkage in this compound from 3-azidopropanol and a protected glycolic acid derivative.
A potential biocatalytic route could involve a multi-enzyme cascade in a "one-pot" setup. This approach avoids the isolation and purification of intermediates, reducing waste and improving efficiency. tudelft.nl For example, a theoretical sustainable pathway could look like this:
Step 1: An engineered alcohol dehydrogenase reduces a dialdehyde (B1249045) to a diol.
Step 2: A biocatalyst converts one of the alcohol groups to an azide.
Step 3: A third enzyme selectively oxidizes the other alcohol group to a carboxylic acid, and a fourth enzyme catalyzes the ether linkage.
Q & A
Q. What are the established synthetic routes for preparing 2-(3-azidopropoxy)acetic acid, and what critical parameters influence yield?
Methodological Answer: The synthesis involves two key steps (Scheme 9A, ):
Substitution Reaction : Alkyl bromide (compound 57 ) undergoes substitution with sodium azide (NaN₃) in aqueous conditions to yield 3-azidopropanol (58 ) at 91% yield.
Esterification : Compound 58 reacts with 2-chloroacetic acid under nucleophilic substitution to form this compound (59 ) at 75% yield.
Q. Critical Parameters :
- Reagent Purity : Sodium azide must be anhydrous to avoid side reactions.
- Temperature : Moderate heating (40–60°C) ensures efficient substitution without azide decomposition.
- Solvent Choice : Aqueous conditions stabilize intermediates but may require phase separation for purification.
Q. How is this compound characterized to confirm structural integrity post-synthesis?
Methodological Answer: Standard analytical techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR verifies azide (-N₃) integration and ether linkage (δ ~3.6–4.2 ppm for CH₂-O-CH₂).
- IR Spectroscopy : A strong absorption band at ~2100 cm⁻¹ confirms the azide functional group.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 174.09 g/mol).
Validation : Compare spectral data with computational predictions (e.g., ChemDraw) or literature benchmarks .
Advanced Research Questions
Q. In bifunctional probe design targeting protein-RNA interactions, how does this compound optimize linker functionality?
Methodological Answer: The compound serves as a short, flexible polyethylene glycol (PEG)-based linker in Nucleic Acid-Encoded Chemical (NEC) probes. Key considerations include:
- Length vs. Flexibility : Short linkers (e.g., 3-azidopropoxy) allow surface coverage without steric hindrance, critical for inhibiting LIN28–let-7 interactions .
- Click Chemistry Compatibility : The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkynylated peptides or small molecules.
- Stability : PEG backbones resist hydrolysis under physiological conditions, enhancing probe longevity.
Q. Table 2: Linker Design Trade-offs
| Property | Advantage | Limitation |
|---|---|---|
| Short Length | Reduces nonspecific binding | Limited reach for distal binding sites |
| Azide Reactivity | Fast CuAAC kinetics | Requires copper removal post-conjugation |
Q. What challenges arise when using this compound in CuAAC reactions, and how are they mitigated?
Methodological Answer: Challenges :
- Copper Toxicity : Residual Cu(I) catalysts can interfere with biological assays.
- Byproduct Formation : Oxidative side reactions may generate triazole isomers.
Q. Mitigation Strategies :
- Catalyst Optimization : Use ligand-accelerated Cu(I) systems (e.g., TBTA ligand) to reduce copper loading .
- Purification : Size-exclusion chromatography or dialysis removes copper and unreacted reagents.
- Reaction Monitoring : TLC or LC-MS tracks conversion efficiency (>90% ideal).
Q. How does linker rigidity impact the efficacy of probes incorporating this compound?
Methodological Answer: Unlike rigid linkers (e.g., aromatic spacers), the PEG-azide linker’s flexibility allows conformational adaptability, which is critical for targeting dynamic RNA-protein interfaces. For example:
- LIN28 Binding : Flexible linkers accommodate LIN28’s structural plasticity when binding pri-miRNAs .
- Entropic Penalty : Excessive flexibility reduces binding affinity; balancing with short PEG chains (e.g., 3-atom spacer) optimizes entropy-enthalpy trade-offs.
Q. Experimental Validation :
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) with varying linker lengths.
- Crystallography : Resolves probe-RNA-protein ternary complexes to validate linker positioning.
Q. What analytical methods quantify this compound in complex biological mixtures?
Methodological Answer:
- HPLC-UV/Vis : Reverse-phase C18 columns with isocratic elution (acetonitrile/water + 0.1% TFA) separate the compound from biomolecules (retention time ~8–10 min).
- Fluorescent Tagging : Post-conjugation with alkynyl-fluorophores (e.g., Cy5) enables detection via fluorescence spectroscopy.
- Microscopy : Azide-specific bioorthogonal tags (e.g., DBCO-fluorophores) localize the compound in cellular assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
